molecular formula C13H16O B13902654 Hept-6-ynoxybenzene

Hept-6-ynoxybenzene

Cat. No.: B13902654
M. Wt: 188.26 g/mol
InChI Key: DLOJWBJJTKSUEZ-UHFFFAOYSA-N
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Description

Hept-6-ynoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a hept-6-ynoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-6-ynoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of hept-6-yne with phenol in the presence of a base, such as potassium carbonate, and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Hept-6-ynoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hept-6-ynoxybenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hept-6-ynoxybenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. Additionally, the hept-6-ynoxy group can participate in reactions involving the triple bond, such as cycloaddition reactions .

Comparison with Similar Compounds

Uniqueness: Hept-6-ynoxybenzene is unique due to the presence of both an alkyne and an aromatic benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

hept-6-ynoxybenzene

InChI

InChI=1S/C13H16O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h1,6-8,10-11H,3-5,9,12H2

InChI Key

DLOJWBJJTKSUEZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCOC1=CC=CC=C1

Origin of Product

United States

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